molecular formula C19H22ClN7O B2772608 N4-(3-CHLORO-4-METHYLPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]PTERIDINE-2,4-DIAMINE CAS No. 946350-03-4

N4-(3-CHLORO-4-METHYLPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]PTERIDINE-2,4-DIAMINE

Cat. No.: B2772608
CAS No.: 946350-03-4
M. Wt: 399.88
InChI Key: YTDLZBDNIDFMDF-UHFFFAOYSA-N
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Description

N4-(3-CHLORO-4-METHYLPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]PTERIDINE-2,4-DIAMINE is a complex organic compound with potential applications in various scientific fields. This compound features a pteridine core, which is a heterocyclic compound containing nitrogen atoms, and is functionalized with a morpholine group and a chloromethylphenyl group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-CHLORO-4-METHYLPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]PTERIDINE-2,4-DIAMINE typically involves multi-step organic reactions. One common approach is to start with the pteridine core and introduce the morpholine and chloromethylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be explored to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N4-(3-CHLORO-4-METHYLPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]PTERIDINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the functional groups on the compound.

    Substitution: Nucleophilic substitution reactions can be performed to replace the chlorine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

N4-(3-CHLORO-4-METHYLPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]PTERIDINE-2,4-DIAMINE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(3-CHLORO-4-METHYLPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]PTERIDINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 2-(4-Chlorophenyl)ethylamine
  • 4,4’-Difluorobenzophenone

Uniqueness

Compared to similar compounds, N4-(3-CHLORO-4-METHYLPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]PTERIDINE-2,4-DIAMINE stands out due to its unique combination of functional groups and its potential for diverse applications. The presence of the pteridine core and the morpholine group provides distinct chemical properties that can be leveraged in various research and industrial contexts.

Properties

IUPAC Name

4-N-(3-chloro-4-methylphenyl)-2-N-(2-morpholin-4-ylethyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN7O/c1-13-2-3-14(12-15(13)20)24-18-16-17(22-5-4-21-16)25-19(26-18)23-6-7-27-8-10-28-11-9-27/h2-5,12H,6-11H2,1H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDLZBDNIDFMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCN4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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